N-(4-anilinophenyl)-5-bromo-2-furamide
Description
N-(4-Anilinophenyl)-5-bromo-2-furamide is a synthetic small molecule characterized by a furan ring substituted with a bromine atom at the 5-position and an amide linkage to a 4-anilinophenyl group.
Properties
Molecular Formula |
C17H13BrN2O2 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C17H13BrN2O2/c18-16-11-10-15(22-16)17(21)20-14-8-6-13(7-9-14)19-12-4-2-1-3-5-12/h1-11,19H,(H,20,21) |
InChI Key |
XNHYSHHREHCMNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares N-(4-anilinophenyl)-5-bromo-2-furamide with five structurally related compounds, highlighting differences in substituents, molecular weights, and bioactivity:
Mechanistic and Functional Insights
DGC Inhibition: The benzamide analog (N-(4-anilinophenyl)benzamide) inhibits DGCs in V. cholerae (VC2370) and P. aeruginosa (WspR) with IC50 values of 1 µM and 17.83 µM, respectively. This activity is attributed to interactions with the GGDEF domain’s active site, disrupting c-di-GMP synthesis . However, this remains speculative without direct evidence.
Anti-Biofilm Activity: N-(4-anilinophenyl)benzamide reduces biofilm formation in V. cholerae and P. The furan-based analog may exhibit similar limitations. Sulfasalazine, though less potent (IC50: 200–360 µM), shows broad-spectrum DGC inhibition, suggesting that bulkier substituents (e.g., sulfonamide) may reduce efficacy compared to smaller halogenated groups .
For example, 5-bromo-N-(4-bromophenyl)-2-furamide has a molecular weight of 344.99 g/mol, which may limit bioavailability compared to lighter analogs like N-(4-anilinophenyl)benzamide (287.32 g/mol) . The 4-anilinophenyl group facilitates π-π stacking and hydrogen bonding with enzyme active sites, as observed in crystallographic studies of related pyrimidine derivatives .
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